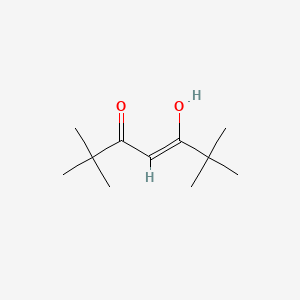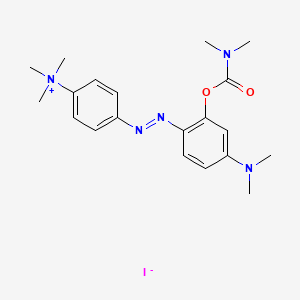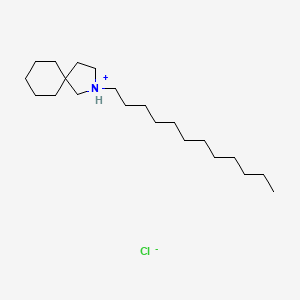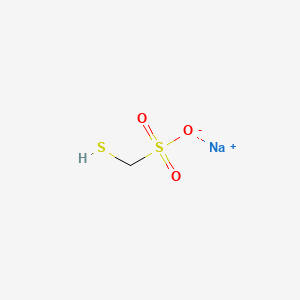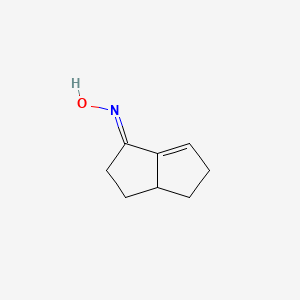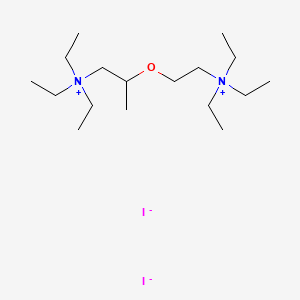
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is a quaternary ammonium compound with the molecular formula C17-H40-N2-O.2I. This compound is known for its unique structure, which includes two triethylammonium groups and an ethoxyethyl linkage. It is primarily used in various chemical and industrial applications due to its ionic properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide typically involves the reaction of triethylamine with an appropriate alkylating agent. The process can be summarized as follows:
Starting Materials: Triethylamine and an alkylating agent such as 1-methyl-2-chloroethoxyethane.
Reaction Conditions: The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Procedure: Triethylamine is added to the solvent, followed by the slow addition of the alkylating agent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Applications De Recherche Scientifique
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its use as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of ionic liquids and as an additive in electrochemical applications.
Mécanisme D'action
The mechanism by which Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide exerts its effects involves its ionic nature. The compound can interact with various molecular targets, including cell membranes and enzymes, leading to disruption of normal cellular functions. Its ability to form stable complexes with other molecules also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
Uniqueness
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is unique due to its specific ethoxyethyl linkage and the presence of two triethylammonium groups. This structure imparts distinct ionic properties and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
64049-89-4 |
|---|---|
Formule moléculaire |
C17H40I2N2O |
Poids moléculaire |
542.3 g/mol |
Nom IUPAC |
triethyl-[2-[2-(triethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C17H40N2O.2HI/c1-8-18(9-2,10-3)14-15-20-17(7)16-19(11-4,12-5)13-6;;/h17H,8-16H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
WETJYPOLZYXLQC-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CC)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


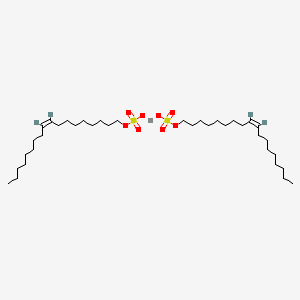
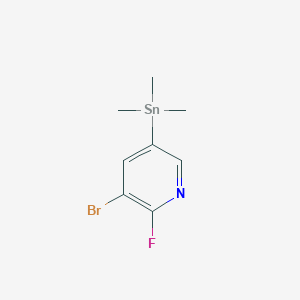

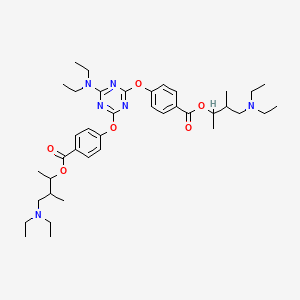
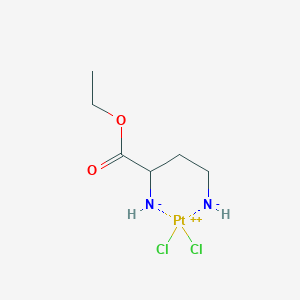
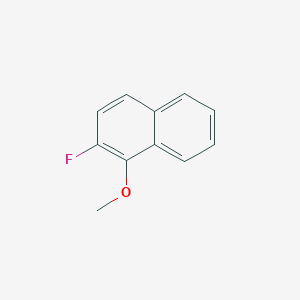
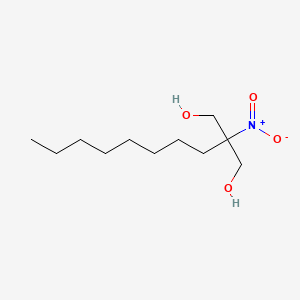

![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
